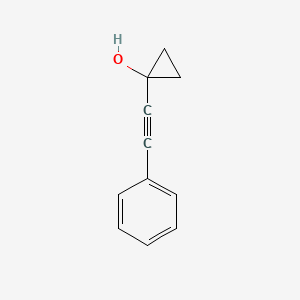
1-(Phenylethynyl)cyclopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylethynyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a phenylethynyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopropanone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
These may include the use of organometallic reagents and catalysts to achieve high yields and purity .
化学反応の分析
Types of Reactions
1-(Phenylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenylethylcyclopropane.
Substitution: Various substituted cyclopropanols
科学的研究の応用
1-(Phenylethynyl)cyclopropanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Phenylethynyl)cyclopropanol involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopropanol moiety can undergo ring-opening reactions under specific conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropane ring.
Cyclopropanone: A highly reactive compound with a carbonyl group in the cyclopropane ring.
Phenylcyclopropane: Lacks the hydroxyl group but contains a phenyl group attached to the cyclopropane ring.
Uniqueness
1-(Phenylethynyl)cyclopropanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the cyclopropane ring.
特性
CAS番号 |
57951-63-0 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.20 g/mol |
IUPAC名 |
1-(2-phenylethynyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,8-9H2 |
InChIキー |
AHBCFDIWEGOLMV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
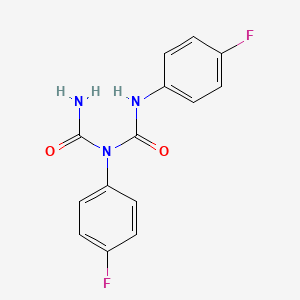

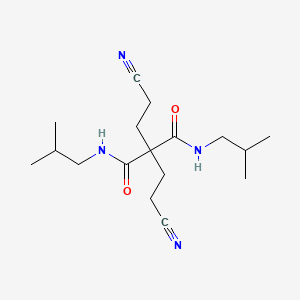
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

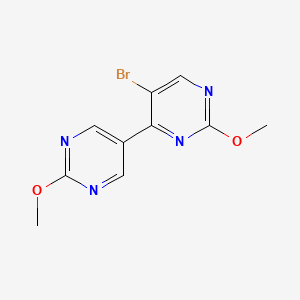
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
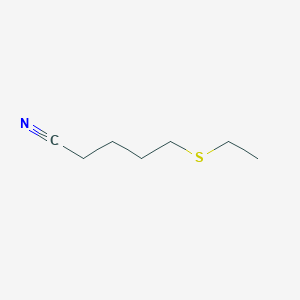
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
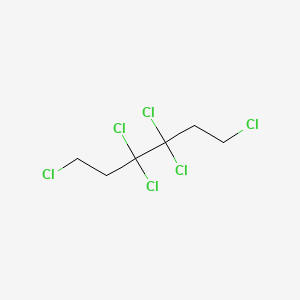
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
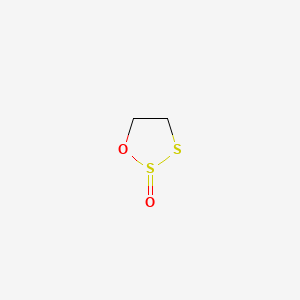
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
